molecular formula C10H12BNO4 B13483132 (4-(3-Oxomorpholino)phenyl)boronic acid

(4-(3-Oxomorpholino)phenyl)boronic acid

Cat. No.: B13483132
M. Wt: 221.02 g/mol
InChI Key: DGOIDTPTIGQICH-UHFFFAOYSA-N
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Description

(4-(3-Oxomorpholino)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a morpholino group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Oxomorpholino)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a morpholino compound. One common method is the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of boronic acids often involves the electrophilic trapping of organometallic reagents with boric esters. For example, phenylboronic acid can be produced from phenylmagnesium bromide and trimethyl borate followed by hydrolysis . This method can be adapted for the synthesis of this compound by using appropriate starting materials.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Oxomorpholino)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of (4-(3-Oxomorpholino)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in sensing and enzyme inhibition . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3-Oxomorpholino)phenyl)boronic acid is unique due to the presence of the morpholino group, which can impart additional reactivity and specificity in its interactions. This makes it particularly useful in applications where specific molecular recognition is required, such as in the development of sensors and enzyme inhibitors .

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

[4-(3-oxomorpholin-4-yl)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4,14-15H,5-7H2

InChI Key

DGOIDTPTIGQICH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2CCOCC2=O)(O)O

Origin of Product

United States

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